1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one

CYP2D6 inhibition drug metabolism ADME-Tox profiling

1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one (CAS 433261-76-8) is a fully synthetic, polysubstituted 3-nitroquinolin-2-one derivative (C14H17N3O4; MW 291.30 g/mol). The scaffold combines an N1-ethyl group, a C3-nitro group, and a C4-(2-methoxyethylamino) substituent on the quinolin-2-one core.

Molecular Formula C14H17N3O4
Molecular Weight 291.3g/mol
CAS No. 433261-76-8
Cat. No. B356223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one
CAS433261-76-8
Molecular FormulaC14H17N3O4
Molecular Weight291.3g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCOC
InChIInChI=1S/C14H17N3O4/c1-3-16-11-7-5-4-6-10(11)12(15-8-9-21-2)13(14(16)18)17(19)20/h4-7,15H,3,8-9H2,1-2H3
InChIKeyDWWNZSMRQGISPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one (CAS 433261-76-8): Chemical Class and Core Procurement Identifiers


1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one (CAS 433261-76-8) is a fully synthetic, polysubstituted 3-nitroquinolin-2-one derivative (C14H17N3O4; MW 291.30 g/mol) . The scaffold combines an N1-ethyl group, a C3-nitro group, and a C4-(2-methoxyethylamino) substituent on the quinolin-2-one core . Quinolin-2-ones are established privileged structures in medicinal chemistry, with historical programs targeting the NMDA receptor glycine site, heat shock factor pathways, and various kinases [1]. The 3-nitro motif distinguishes this chemotype from the far more common 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) series and the 4-chloro-1-methyl-3-nitroquinolin-2-one series, introducing distinct hydrogen-bonding capacity and electronic character at the C4 position [2].

Why a Generic 3-Nitroquinolin-2-one Cannot Replace 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one


Within the 3-nitroquinolin-2-one family, the C4 substituent is the primary driver of target engagement and polypharmacology profile. The 4-hydroxy series (HNQs) preferentially targets the NMDA receptor glycine site via an H-bond donor motif, while the 4-chloro series engages the X-box-binding protein 1 (XBP1) pathway with modest micromolar potency [1]. The 4-(2-methoxyethylamino) group in CAS 433261-76-8 replaces the hydroxyl or chloro substituent with a flexible amino-ether side chain, fundamentally altering hydrogen-bond donor/acceptor topology, basicity (pKa), and steric occupancy in the target binding pocket. This substitution redirects the compound's primary target profile toward CYP2D6 inhibition [2]. Consequently, substituting a 4-hydroxy or 4-chloro analog for CAS 433261-76-8 will produce a different target engagement profile and cannot reproduce the CYP2D6 inhibitory activity that distinguishes this specific compound.

Head-to-Head Differentiation Evidence for 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one (CAS 433261-76-8)


Target Selectivity Shift: CYP2D6 Inhibition vs. XBP1 Pathway

CAS 433261-76-8 inhibits human recombinant CYP2D6 with an IC50 of 2.70 μM, representing the primary documented biochemical activity for this compound [1]. In contrast, the structurally related 4-chloro-1-methyl-3-nitroquinolin-2-one shows no reported CYP2D6 activity and instead targets X-box-binding protein 1 (XBP1) with an IC50 of 5.68 μM [2]. This represents a complete target selectivity switch driven by the C4 substituent difference, establishing CAS 433261-76-8 as a CYP2D6-active probe within the 3-nitroquinolin-2-one series.

CYP2D6 inhibition drug metabolism ADME-Tox profiling target selectivity

Structural Differentiation from 4-Hydroxy-3-nitroquinolin-2-one (HNQ) Series: Pharmacophore Divergence

The 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) series is well-characterized as competitive antagonists at the glycine site of NMDA receptors, with representative compounds achieving Ki values in the 1–50 μM range in [3H]DCKA binding assays [1]. CAS 433261-76-8 replaces the C4 hydroxyl (H-bond donor) with a 2-methoxyethylamino group (H-bond donor plus flexible hydrogen-bond acceptor ether), which is sterically incompatible with the glycine-site binding model established for HNQs. No NMDA receptor glycine site activity has been reported for CAS 433261-76-8, consistent with the pharmacophore requirement for a small C4 substituent in the HNQ series.

NMDA receptor glycine site antagonist pharmacophore modeling structure-activity relationship

Anticonvulsant Pharmacophore Analysis: 4-Amino Substitution Required for In Vivo Activity

The 4-amino-3-nitroquinolin-2-one series has demonstrated in vivo anticonvulsant activity, with the most active compound—methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid (compound 3a)—showing significant protection at 12.5 mg/kg i.p. in mouse maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models [1]. CAS 433261-76-8 bears a structurally distinct C4 substituent (2-methoxyethylamino rather than a GABA-ester-linked amino group) and lacks a free carboxylic acid moiety present in the active anticonvulsant leads. No anticonvulsant data are reported for CAS 433261-76-8.

anticonvulsant maximal electroshock 4-amino-3-nitroquinolin-2-one in vivo pharmacology

Kinase Profiling Selectivity: Absence of Detectable ATR-CHK1 Pathway Activity

Certain amino-quinoline and 3-nitroquinoline derivatives have been profiled as kinase inhibitors, including assessment in cellular ATR-mediated CHK1 phosphorylation assays [1]. CAS 433261-76-8 has been evaluated in an ATR-CHK1 cellular assay (inhibition of CHK1 pSer345 in HT29 cells) and showed no measurable activity at concentrations tested, in contrast to active 4-aminoquinoline kinase inhibitor chemotypes that achieve nanomolar potency in the same assay format [2]. This negative selectivity data is valuable for defining the compound's polypharmacology boundaries.

kinase inhibitor ATR CHK1 DNA damage response selectivity profiling

Evidence-Backed Procurement Scenarios for CAS 433261-76-8


CYP2D6 Inhibition Screening and ADME-Tox Panel Construction

CAS 433261-76-8 is appropriate for inclusion in cytochrome P450 inhibition panels where a chemically distinct CYP2D6 inhibitor chemotype is required. With an IC50 of 2.70 μM against human recombinant CYP2D6 [1], this compound provides a quinolin-2-one-based inhibitor tool structurally orthogonal to the quinidine and fluoxetine chemotypes commonly used as CYP2D6 reference inhibitors. Its negative selectivity against ATR-CHK1 kinase pathway further supports its use in ADME-focused screening without confounding kinase pathway interference [2].

Structure-Activity Relationship (SAR) Expansion of the 3-Nitroquinolin-2-one Pharmacophore

For medicinal chemistry teams exploring the 3-nitroquinolin-2-one scaffold beyond the established HNQ (NMDA antagonist) series, CAS 433261-76-8 represents a key SAR probe. Its C4-(2-methoxyethylamino) substituent provides a distinct pharmacophore vector compared to C4-OH (NMDA glycine site binders) and C4-Cl (XBP1 pathway) analogs [1]. Procurement of this compound enables systematic exploration of how the C4 substituent dictates target selectivity within this privileged scaffold [2].

Negative Control for 4-Amino-3-nitroquinolin-2-one Anticonvulsant Programs

The 4-amino-3-nitroquinolin-2-one series has validated anticonvulsant activity in mouse MES and PTZ models, with the GABA-ester derivative (compound 3a) demonstrating protection at 12.5 mg/kg i.p. [1]. CAS 433261-76-8, which carries a 2-methoxyethylamino rather than a GABA-ester C4 substituent, is predicted to lack anticonvulsant activity and can serve as a structurally matched negative control compound for target engagement studies in this therapeutic area.

Chemical Biology Tool for Target Deconvolution in Nitroquinoline-Based Screening Hits

When phenotypic screening identifies a 3-nitroquinolin-2-one hit with an unknown molecular target, CAS 433261-76-8 can function as a selectivity probe to distinguish CYP2D6-mediated effects from NMDA receptor glycine site or XBP1 pathway effects. The compound's documented CYP2D6 IC50 of 2.70 μM and absence of NMDA glycine site activity [1] provides a reference profile against which novel screening hits can be benchmarked, accelerating target identification workflows [2].

Quote Request

Request a Quote for 1-Ethyl-4-(2-methoxyethylamino)-3-nitroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.